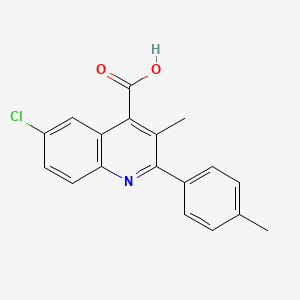

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 6, a methyl group at position 3, a 4-methylphenyl substituent at position 2, and a carboxylic acid group at position 2. Its molecular formula is C₁₈H₁₄ClNO₂ (MW: 327.76 g/mol). The compound is listed in commercial catalogs (e.g., CymitQuimica, Ref: 3D-FC112539), though its production status is currently discontinued .

Properties

IUPAC Name |

6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXLGXCGLDAXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-methylquinoline with 4-methylbenzaldehyde in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form quinoline-4-carboxylate derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Chemistry

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid serves as a crucial building block for synthesizing more complex quinoline derivatives. These derivatives are significant in the development of new materials and catalysts due to their unique chemical properties.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties : Studies have shown that quinoline derivatives can exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, showing promising results in inhibiting growth .

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell division and survival. Its mechanism may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases:

- Drug Development : The compound is being studied as a lead candidate for developing new drugs targeting infectious diseases and cancer. Its structural features allow it to interact with biological targets effectively, which is essential for therapeutic efficacy .

Industry

This compound is also utilized in industrial applications:

- Dyes and Pigments : Due to its stable structure and unique reactivity, it is employed in synthesizing dyes and pigments used in textiles and coatings.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Activity Research

In another study focused on anticancer properties, researchers evaluated the effects of this compound on several cancer cell lines. The findings suggested that it inhibited cell growth and induced apoptosis in breast cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS 103914-61-0)

- Key Difference : Lacks the 3-methyl group present in the target compound.

- Impact: The absence of the 3-methyl group reduces steric hindrance and molecular weight (312.75 g/mol vs. 327.76 g/mol).

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic Acid

- Key Difference : Replaces the 4-methylphenyl group with a 4-methoxyphenyl substituent.

- Impact: The methoxy group (–OCH₃) is electron-donating, increasing electron density on the quinoline ring. This could enhance reactivity in electrophilic substitutions and improve solubility in polar solvents compared to the target compound’s non-polar 4-methylphenyl group .

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic Acid

- Key Difference : Features an isobutoxy group (–OCH₂CH(CH₂)₂) at position 2.

- Impact : The bulky isobutoxy group introduces steric effects and increases hydrophobicity (MW: 355.82 g/mol). This may reduce aqueous solubility but improve lipid bilayer penetration, making it more suitable for hydrophobic environments .

Substituent Type and Functionalization Potential

| Compound Name | Substituent at Position 2 | Functional Group at Position 4 | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 4-Methylphenyl | Carboxylic acid | 327.76 |

| 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic Acid | 5-Methylfuryl | Carboxylic acid | 295.70 |

| 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid | 4-Ethoxyphenyl | Carboxylic acid | 343.76 |

| 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic Acid | 4-Methylphenyl | Carboxylic acid | 327.76 |

- Furyl vs. This contrasts with the target compound’s purely aromatic 4-methylphenyl group, which prioritizes hydrophobic interactions .

- Ethoxy vs.

Biological Activity

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS No. 847503-15-5) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacokinetics, and applications in research.

- Molecular Formula : C₁₈H₁₄ClNO₂

- Molecular Weight : 313.76 g/mol

- Structure : The compound features a quinoline core with a chloro group at position 6, a methyl group at position 3, and a para-methylphenyl substituent at position 2.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : Quinoline derivatives often interact with various biological targets, leading to alterations in molecular pathways. Specific interactions may include binding to enzymes or receptors involved in disease processes .

- DNA Fragmentation : Some studies indicate that quinoline derivatives can induce DNA fragmentation in certain cell lines, suggesting a potential mechanism for anticancer activity.

- Biochemical Pathways : The compound is believed to affect multiple biochemical pathways, although specific pathways remain to be fully elucidated.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's absorption characteristics influence its bioavailability.

- Distribution : Distribution patterns within biological systems can affect its efficacy and safety.

- Metabolism : The metabolic pathways can determine the duration of action and potential toxicity.

- Excretion : Knowledge about how the compound is eliminated from the body aids in assessing its long-term effects.

Antimicrobial Properties

Research indicates that quinoline derivatives possess antimicrobial properties. The specific activity of this compound against various pathogens has not been extensively documented; however, related compounds have shown promising results against bacteria and protozoa .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Antimalarial Activity : A related study on quinoline derivatives reported moderate antimalarial activity against Plasmodium falciparum, indicating that structural modifications could enhance efficacy against malaria parasites .

- Cytotoxicity Studies : In vitro studies have shown that certain quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar quinoline derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | Similar core | Moderate antimicrobial | Different methyl positioning |

| 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid | Similar core | Anticancer properties | Varying carboxylic acid position |

| 4-Hydroxy-2-quinolones | Quinoline core | Antimicrobial | Different functional groups |

Q & A

Q. What are the established synthetic routes for 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, and what reaction conditions optimize yield?

A common method involves converting the carboxylic acid precursor to its acid chloride using SOCl₂ under reflux (80°C, 5 h), followed by coupling with amines in THF using NaH as a base at 0°C to room temperature. Purification via silica gel chromatography (20% EtOAc/petroleum ether) achieves yields of 72–80% . Alternative routes may employ Pd/Cu catalysts for cyclization steps, as seen in structurally similar quinoline-4-carboxylates .

| Derivative | Yield (%) | Reaction Conditions |

|---|---|---|

| 6a | 80 | THF, NaH, 0°C → RT |

| 6b | 74 | THF, NaH, 0°C → RT |

| 6c | 72 | THF, NaH, 0°C → RT |

Q. How is the structural identity of this compound confirmed experimentally?

Multimodal characterization is critical:

- NMR : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm, carboxylic acid carbonyl at δ ~164 ppm) .

- IR : Carboxylic acid C=O stretches appear at ~1685 cm, and amide N-H stretches at ~3257 cm .

- X-ray crystallography : Resolves spatial arrangements, as demonstrated for analogous 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives .

Q. What biological activities are associated with this compound?

Quinoline-4-carboxylic acid derivatives exhibit antimicrobial and anticancer properties. For example:

- Antimicrobial : Chlorophenyl-substituted analogs show activity against S. aureus (MIC: 4–16 µg/mL) .

- Anticancer : Methoxy and hydroxy variants inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC: 10–50 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in amide coupling steps?

Contradictions in yields (e.g., 72% vs. 80%) may arise from:

Q. How do researchers resolve contradictions in reported biological activity data for quinoline-4-carboxylates?

Discrepancies in IC values often stem from:

Q. What computational strategies are used to predict the binding mode of this compound to biological targets?

Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes like DNA gyrase. The carboxylic acid group often coordinates Mg in the active site, while the chloro and methyl groups stabilize hydrophobic pockets .

Q. How does the structure-activity relationship (SAR) guide the design of analogs with improved potency?

Key SAR insights:

- Position 2 : Aryl groups (e.g., 4-methylphenyl) enhance target affinity via π-π stacking .

- Position 6 : Electron-withdrawing substituents (Cl, Br) improve metabolic stability .

- Position 4 : Carboxylic acid is critical for chelating metal ions in enzyme active sites .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.